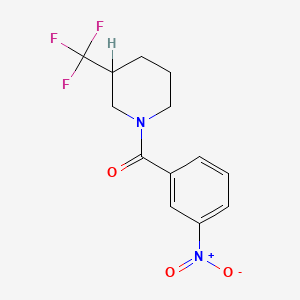

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

(3-nitrophenyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3/c14-13(15,16)10-4-2-6-17(8-10)12(19)9-3-1-5-11(7-9)18(20)21/h1,3,5,7,10H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVKXRSRDUYZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can be synthesized through a multi-step process involving the following key steps:

Formation of 3-nitrobenzoyl chloride: This can be achieved by reacting 3-nitrobenzoic acid with thionyl chloride under reflux conditions.

Acylation of piperidine: The 3-nitrobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(3-nitrobenzoyl)piperidine.

Introduction of trifluoromethyl group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The benzoyl group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 3-nitrobenzoic acid and 3-(trifluoromethyl)piperidine.

Scientific Research Applications

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine is an organic compound with a piperidine ring substituted with a 3-nitrobenzoyl group and a trifluoromethyl group. It has potential applications across medicinal chemistry, material science, and chemical biology.

Scientific Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry It serves as a building block in synthesizing novel pharmaceutical compounds with potential therapeutic properties.

Material Science Its unique structural features make it a candidate for developing advanced materials with specific properties, including high thermal stability and unique electronic characteristics.

Chemical Biology It can be employed as a probe to study biological processes involving nitrobenzoyl and trifluoromethyl groups.

Chemical Reactions

This compound can undergo several chemical reactions:

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

- Hydrolysis The benzoyl group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

- Reduction: Hydrogen gas and a palladium catalyst.

- Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

- Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

- Reduction: 1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine.

- Substitution: Various substituted piperidine derivatives.

- Hydrolysis: 3-nitrobenzoic acid and 3-(trifluoromethyl)piperidine.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzoyl)-3-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

1-(2-Nitro-benzenesulfonyl)-3-trifluoromethyl-piperidine ()

- Key Differences: Sulfonyl vs.

- Implications : Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to benzoyl derivatives .

1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine ()

- Key Differences :

- Acetyl vs. Nitrobenzoyl : The acetyl group (-COCH₃) at the 1-position and benzoyl at the 4-position create distinct steric and electronic environments.

- Physical Properties : Higher molecular weight (299.29 g/mol) and boiling point (391.7°C) compared to simpler piperidines, suggesting increased thermal stability .

1-(3-Methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine ()

- Key Differences: Oxadiazole Ring: Introduces a heterocyclic moiety known for enhancing bioactivity (e.g., antimicrobial, anticancer). Methoxy Group: Improves solubility relative to nitro groups but reduces electrophilicity.

Substituent Position and Pharmacological Activity

1-(3-(Trifluoromethyl)phenyl)piperidine ()

- Key Differences :

Anti-Alzheimer’s Piperidine Derivatives ()

- Example: Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one). Structural Contrast: Incorporates a benzyl-imidazolidinone scaffold instead of nitrobenzoyl. Activity: Exhibits acetylcholinesterase inhibition (IC₅₀ < 1 µM), suggesting that trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets .

1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine ()

- Key Differences: Bis-piperidine Core: A nitrophenyl group bridges two piperidine rings via a methylene group.

Biological Activity

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a nitrobenzoyl group and a trifluoromethyl group. The presence of these functional groups significantly influences its chemical behavior and biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The nitrobenzoyl group may participate in redox reactions, while the trifluoromethyl group enhances lipophilicity, affecting metabolic stability.

- Receptor Binding : The piperidine ring can interact with various biological receptors, influencing signal transduction pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds, suggesting that modifications like the trifluoromethyl group could enhance efficacy against viral infections. For instance, compounds with similar structural motifs showed significant antiviral activity without cytotoxic effects in cell assays .

Anticancer Properties

This compound's structural characteristics position it as a candidate for anticancer drug development. Preliminary data indicate that compounds with similar functionalities exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and U-937, with IC50 values in the micromolar range .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Nitrobenzoyl)piperidine | Lacks trifluoromethyl group | Different reactivity and stability |

| 1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine | Amino group instead of nitro | Potentially higher reactivity |

| 3-(Trifluoromethyl)piperidine | Lacks benzoyl group | May affect stability and reactivity |

The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and influencing metabolic pathways, making this compound a compound of significant interest in drug discovery .

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

- Antiviral Screening : A study demonstrated that related compounds exhibited low cytotoxicity while effectively reducing viral infection rates in vitro. The modifications around the piperidine ring were critical for enhancing antiviral potency .

- Cytotoxicity Assays : In vitro assays showed promising results for analogs of this compound against leukemia cell lines, indicating potential for further development as anticancer agents .

Q & A

Q. How can researchers optimize the synthesis route for 1-(3-nitrobenzoyl)-3-(trifluoromethyl)piperidine to improve yield and purity?

Methodological Answer :

- Design of Experiments (DoE) : Use statistical methods to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while maximizing data relevance .

- Computational Pre-Screening : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. This aligns with ICReDD’s approach to reaction design using computational and experimental feedback loops .

- Purification Strategies : Employ techniques like column chromatography with gradient elution or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm trifluoromethyl group integrity and -NMR to resolve piperidine ring protons. Coupling constants can verify stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST-standardized protocols) to validate molecular weight and fragmentation patterns. For example, the trifluoromethyl group often produces a distinct ion .

- IR Spectroscopy : Monitor nitro (1520–1350 cm) and carbonyl (1680–1640 cm) stretches to confirm functional group retention.

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for the hydrolysis of this compound under varying pH conditions?

Methodological Answer :

- Mechanistic Profiling : Conduct pH-rate profiling to distinguish between acid-catalyzed, base-catalyzed, and water-mediated pathways. For nitrobenzoyl derivatives, pH-dependent hydrolysis often follows a two-step mechanism involving nitrophenyl intermediate formation .

- Isotopic Labeling : Use -labeled water to trace oxygen incorporation into hydrolyzed products, clarifying nucleophilic attack sites.

- Computational Validation : Compare experimental activation energies with DFT-calculated transition states to identify discrepancies caused by solvent effects or protonation states .

Q. What strategies can elucidate the role of the trifluoromethyl group in modulating the biological activity of piperidine derivatives?

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with -CF, -CH, and -H substituents and compare their binding affinities (e.g., via radioligand assays). The -CF group often enhances metabolic stability and lipophilicity .

- Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and target proteins (e.g., kinases or GPCRs) to identify hydrophobic or electrostatic contributions .

- Crystallography : Co-crystallize the compound with its target to visualize fluorine-protein interactions (e.g., C–F···H–N hydrogen bonds) .

Q. How can advanced computational models predict the metabolic pathways of this compound?

Methodological Answer :

- In Silico Metabolism Prediction : Use tools like GLORY or MetaSite to simulate Phase I/II metabolism. For nitroaryl compounds, prioritize nitro-reduction and glucuronidation pathways .

- Docking Studies : Map potential enzyme-substrate interactions (e.g., with CYP450 isoforms) to predict sites of oxidation or demethylation.

- Validation with Microsomal Assays : Compare computational predictions with in vitro liver microsome data to refine models .

Data Contradiction Analysis Framework

When encountering conflicting data (e.g., inconsistent kinetic results):

Replicate Experiments : Ensure reproducibility under identical conditions.

Cross-Validate with Alternate Methods : Pair experimental data with computational models (e.g., DFT for reaction barriers) .

Control for Artifacts : Check for impurities (via HPLC-MS) or solvent effects that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.